molecular formula C11H11BrIN3O B569404 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-91-1

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B569404
CAS RN: 1416713-91-1
M. Wt: 408.037
InChI Key: DGCHNGCFSBVHHL-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound with the molecular formula C11H11BrIN3O and a molecular weight of 408.03 . It is a tetrahydropyran compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2,(H2,13,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 2.3±0.1 g/cm3 . Its boiling point is 468.0±45.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

  • Antibacterial and Antioxidant Properties : Variya, H. H., Panchal, V., & Patel, G. (2019) synthesized various derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).

  • Antibacterial and Antitumor Properties : Abdel‐Latif, E., Mehdhar, F. S., & Abdel-Ghani, G. E. (2019) used a derivative of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems, which displayed significant antibacterial properties and potential antitumor applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Photophysical Applications : Stagni, S., et al. (2008) investigated heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine for potential applications in organic light-emitting devices and as biological markers (Stagni et al., 2008).

  • Analgesic and Anti-inflammatory Activities : Chamakuri, K., Muppavarapu, S. M., & Yellu, N. (2016) synthesized derivatives with significant anti-inflammatory and analgesic activities, highlighting the potential of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in developing new pharmacological agents (Chamakuri, Muppavarapu, & Yellu, 2016).

  • Corrosion Inhibition : Dandia, A., et al. (2013) synthesized pyrazolopyridine derivatives that acted as corrosion inhibitors for mild steel in acidic environments, demonstrating the compound's utility in industrial applications (Dandia et al., 2013).

Safety and Hazards

The compound should be stored in a dark place, under an inert atmosphere, at room temperature . The specific safety and hazard information for this compound is not available in the resources I found.

properties

IUPAC Name

5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCHNGCFSBVHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

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